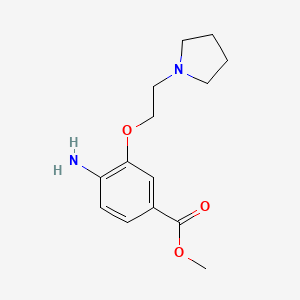![molecular formula C15H14N2O4 B13872006 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid is an organic compound with a complex structure that includes a methoxy group, a pyridine ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine-2-carboxylic acid, is first converted into its acid chloride using thionyl chloride (SOCl2).
Amide Formation: The acid chloride is then reacted with 5-methoxy-2-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 5-Hydroxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid.
Reduction: 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-aminobenzoic acid: Shares the methoxy and benzoic acid moieties but lacks the pyridine ring.
6-Methylpyridine-2-carboxylic acid: Contains the pyridine ring but lacks the methoxy and benzoic acid moieties.
Propiedades
Fórmula molecular |
C15H14N2O4 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
5-methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-9-4-3-5-13(16-9)14(18)17-12-7-6-10(21-2)8-11(12)15(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
XDBXSGUZIHSULM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)



![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)



![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)
![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
